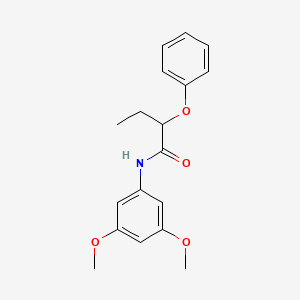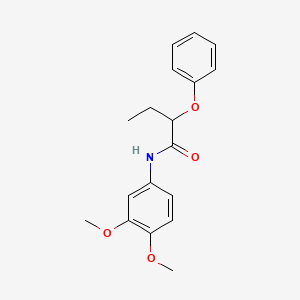![molecular formula C28H40N2O8 B4075198 1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4075198.png)
1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
描述
1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate, commonly known as Trazodone, is a psychoactive drug that is used to treat depression, anxiety, and insomnia. It is a serotonin antagonist and reuptake inhibitor (SARI) that works by increasing the levels of serotonin in the brain. Trazodone was first synthesized in the 1960s and has been used clinically since the 1980s.
作用机制
Trazodone's mechanism of action is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems. Trazodone is a serotonin antagonist and reuptake inhibitor (1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate) that works by blocking the reuptake of serotonin and antagonizing the 5-HT2A receptors. By increasing the levels of serotonin in the brain, Trazodone is able to modulate mood, anxiety, and sleep.
Biochemical and Physiological Effects
Trazodone has several biochemical and physiological effects that are related to its mechanism of action. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. Trazodone has also been found to have anxiolytic effects by modulating the activity of the GABAergic system. It has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Trazodone has also been found to have sedative effects by modulating the activity of the histaminergic system.
实验室实验的优点和局限性
Trazodone has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its antidepressant and anxiolytic effects, making it a well-established model for these conditions. Trazodone is also relatively easy to administer and has a low potential for abuse. However, Trazodone has several limitations, including its complex mechanism of action, which makes it difficult to study in isolation. Trazodone is also known to have several off-target effects, which can complicate interpretation of results.
未来方向
There are several future directions for research on Trazodone. One area of interest is the development of more selective 1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate compounds that have fewer off-target effects. Another area of interest is the investigation of Trazodone's effects on other neurotransmitter systems, such as the glutamatergic and cholinergic systems. Trazodone's potential use in the treatment of neuropathic pain and alcohol withdrawal syndrome also warrant further investigation. Overall, Trazodone remains an important model compound for the study of depression, anxiety, and insomnia, and its continued investigation may lead to the development of new and improved treatments for these conditions.
科学研究应用
Trazodone has been extensively studied for its antidepressant and anxiolytic effects. It has also been investigated for its potential use in the treatment of insomnia, neuropathic pain, and alcohol withdrawal syndrome. Trazodone is known to modulate the activity of several neurotransmitter systems, including serotonin, norepinephrine, and dopamine. It has been shown to increase the levels of serotonin in the brain by blocking the reuptake of serotonin and antagonizing the 5-HT2A receptors. Trazodone has also been found to have anxiolytic effects by modulating the activity of the GABAergic system.
属性
IUPAC Name |
1-[4-(2,4-dimethylphenoxy)butyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O4.C2H2O4/c1-20-8-10-23(21(2)18-20)32-17-7-6-12-27-13-15-28(16-14-27)19-22-9-11-24(29-3)26(31-5)25(22)30-4;3-1(4)2(5)6/h8-11,18H,6-7,12-17,19H2,1-5H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFVMIZTRIEWMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(4-chloro-3-ethylphenoxy)propyl]piperazine oxalate](/img/structure/B4075119.png)
![1-[2-(2-ethoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4075127.png)

![N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4075159.png)


![1-[4-(3-ethylphenoxy)butyl]azepane oxalate](/img/structure/B4075184.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4075194.png)
![(4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone](/img/structure/B4075211.png)
![2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4075212.png)
![1-[4-(4-bromo-2-chlorophenoxy)butyl]azepane oxalate](/img/structure/B4075224.png)
![methyl 2-[2-(diallylamino)ethoxy]benzoate oxalate](/img/structure/B4075229.png)
![1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate](/img/structure/B4075237.png)
![N-[4-(acetylamino)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B4075241.png)